molecular formula C19H17BrN2O3S B3692789 4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B3692789
M. Wt: 433.3 g/mol
InChI Key: JDSCKSAWCRNUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, a thiazole ring, and a benzamide moiety. It has been studied for its biological activities, particularly as an inhibitor of fibroblast growth factor receptor-1 (FGFR1), which is implicated in various types of cancer .

Preparation Methods

The synthesis of 4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with FGFR1. The compound binds to the receptor, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PLCγ pathways. This inhibition leads to the suppression of cell proliferation, migration, and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can be compared with other FGFR1 inhibitors, such as:

    4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Similar in structure but with different substituents on the phenyl ring.

    N-(3,4-dimethylphenyl) 2-bromobenzamide: Contains a dimethylphenyl group instead of a dimethoxyphenyl group.

    2-bromo-N-(3,4-dimethylphenyl)benzamide: Another structural analog with variations in the substituents

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activity.

Properties

IUPAC Name

4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-11-17(13-6-9-15(24-2)16(10-13)25-3)21-19(26-11)22-18(23)12-4-7-14(20)8-5-12/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSCKSAWCRNUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.